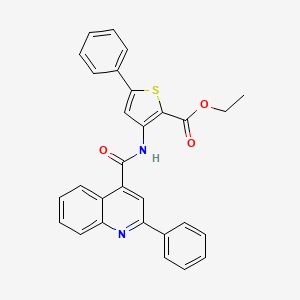
Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a complex organic compound. It incorporates a thiophene species, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs are synthesized from various substrates through heterocyclization . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, incorporating a thiophene species, a phenylquinoline group, and a carboxamido group. The thiophene species is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene-based analogs, including this compound, can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .科学的研究の応用
Chemical Synthesis and Pharmacological Activities
Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a compound that has been explored in various chemical and pharmacological studies. Its structure is related to various derivatives that have shown promising results in the field of medicinal chemistry and organic synthesis.
One study involved the synthesis of pharmacologically active benzo[b]thiophen derivatives, showcasing a method that could potentially apply to the synthesis and modification of this compound derivatives for pharmacological studies (Chapman et al., 1971).
Furthermore, derivatives similar to this compound have been evaluated for antimycobacterial activity, with novel thiophene derivatives showing potent inhibitory action against Mycobacterium tuberculosis, suggesting a potential pathway for the development of new antitubercular agents (Marvadi et al., 2020).
Optical and Electronic Properties
Another area of interest is the investigation of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, which have been studied for their fluorescent properties. These studies are crucial for the development of new fluorescent dyes and sensors, potentially extending to the utilization of this compound derivatives in similar applications (Smeyanov et al., 2017).
Additionally, the compound's derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, indicating their potential as novel tumor-selective therapeutic agents. This highlights the importance of continued research into the synthesis and pharmacological evaluation of this compound and its derivatives (Thomas et al., 2017).
将来の方向性
Thiophene and its derivatives, including Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate, have promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
特性
IUPAC Name |
ethyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3S/c1-2-34-29(33)27-25(18-26(35-27)20-13-7-4-8-14-20)31-28(32)22-17-24(19-11-5-3-6-12-19)30-23-16-10-9-15-21(22)23/h3-18H,2H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQACJSPUEDZEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)
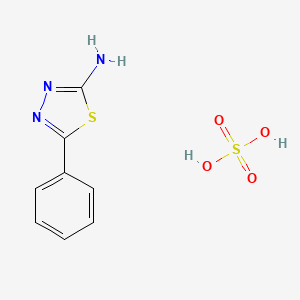
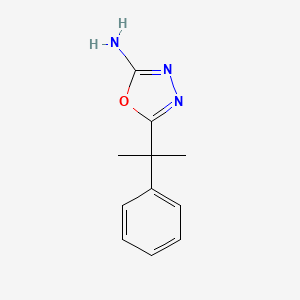
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)
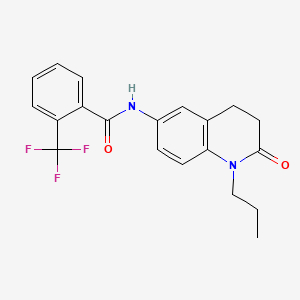
![5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2766556.png)
![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)
![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)
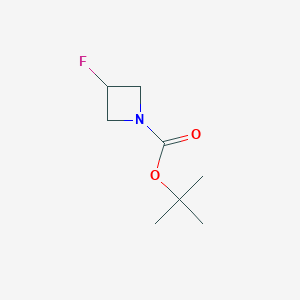
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)